molecular formula C8H10ClNO3 B2359019 5-Amino-3-hydroxy-2-methylbenzoic acid hydrochloride CAS No. 2172096-23-8

5-Amino-3-hydroxy-2-methylbenzoic acid hydrochloride

Cat. No.: B2359019
CAS No.: 2172096-23-8
M. Wt: 203.62
InChI Key: JEGHWNSCINZZAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-3-hydroxy-2-methylbenzoic acid hydrochloride is an organic compound with the molecular formula C8H9NO3·HCl. It is a derivative of benzoic acid, featuring an amino group at the 5-position, a hydroxyl group at the 3-position, and a methyl group at the 2-position. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-hydroxy-2-methylbenzoic acid hydrochloride typically involves the nitration of 2-methylbenzoic acid, followed by reduction and subsequent hydrolysis. The nitration step introduces a nitro group at the desired position, which is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid. The final step involves hydrolysis to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common in industrial settings to optimize efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-hydroxy-2-methylbenzoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.

    Reduction: The amino group can be reduced to an alkylamine using reducing agents like lithium aluminum hydride.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as thionyl chloride for converting hydroxyl groups to halides.

Major Products Formed

    Oxidation: Formation of 5-amino-3-oxo-2-methylbenzoic acid.

    Reduction: Formation of 5-amino-3-hydroxy-2-methylbenzylamine.

    Substitution: Formation of 5-amino-3-chloro-2-methylbenzoic acid.

Scientific Research Applications

5-Amino-3-hydroxy-2-methylbenzoic acid hydrochloride is utilized in various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-3-hydroxy-2-methylbenzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxy-2-methylbenzoic acid: Similar structure but lacks the amino group.

    2-Amino-5-methoxybenzoic acid: Similar structure but has a methoxy group instead of a hydroxyl group.

    2-Hydroxy-3-methoxybenzoic acid: Similar structure but has a methoxy group and lacks the amino group.

Uniqueness

5-Amino-3-hydroxy-2-methylbenzoic acid hydrochloride is unique due to the presence of both an amino group and a hydroxyl group on the benzoic acid ring, which allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds. This makes it a valuable intermediate in organic synthesis and a potential candidate for various pharmaceutical applications.

Properties

IUPAC Name

5-amino-3-hydroxy-2-methylbenzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3.ClH/c1-4-6(8(11)12)2-5(9)3-7(4)10;/h2-3,10H,9H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEGHWNSCINZZAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1O)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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